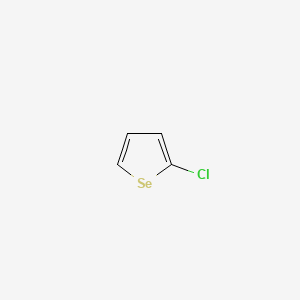
Selenophene, 2-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Selenophene, 2-chloro- is an organic compound that belongs to the family of selenophenes, which are selenium-containing heterocycles The compound is characterized by a five-membered ring structure with four carbon atoms and one selenium atom, and a chlorine atom attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of selenophene derivatives, including Selenophene, 2-chloro-, often involves cyclization reactions. One common method is the Fiesselmann procedure, where a β-chloro-aldehyde reacts with sodium selenide, followed by the addition of ethyl bromoacetate
Industrial Production Methods
Industrial production of selenophene derivatives typically involves large-scale cyclization reactions under controlled conditions. The use of catalytic systems, such as nickel or palladium-based catalysts, can enhance the efficiency and yield of the desired product . These methods are optimized to ensure high purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
Selenophene, 2-chloro- undergoes various chemical reactions, including:
Electrophilic Substitution: Due to its aromatic nature, selenophene can undergo electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized to form selenophene 1,1-dioxide or reduced under specific conditions.
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated selenophenes, while oxidation can produce selenophene dioxides .
Scientific Research Applications
Selenophene, 2-chloro- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Selenophene, 2-chloro- involves its interaction with molecular targets and pathways within biological systems. The selenium atom in the compound can participate in redox reactions, influencing cellular oxidative stress and signaling pathways . Additionally, the compound’s aromatic structure allows it to interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Tellurophene: A tellurium analog of selenophene, which has different electronic properties and reactivity due to the larger atomic size of tellurium.
Uniqueness
Selenophene, 2-chloro- is unique due to the presence of selenium, which imparts distinct electronic and chemical properties compared to its sulfur and oxygen analogs. The compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
1449-67-8 |
|---|---|
Molecular Formula |
C4H3ClSe |
Molecular Weight |
165.49 g/mol |
IUPAC Name |
2-chloroselenophene |
InChI |
InChI=1S/C4H3ClSe/c5-4-2-1-3-6-4/h1-3H |
InChI Key |
FFRNOUSYMUYHLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[Se]C(=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


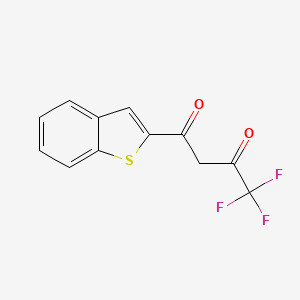

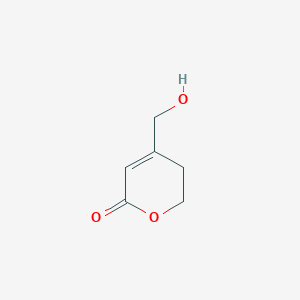



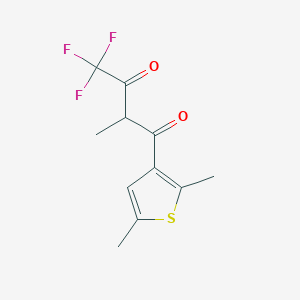
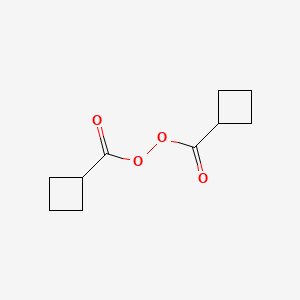
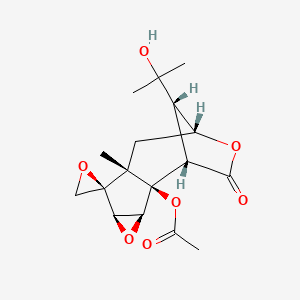
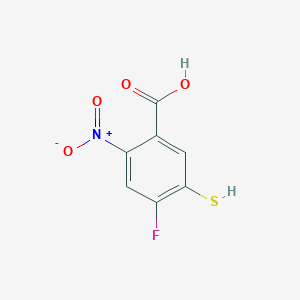
![(1R,6R,8R,9R,10R,15R,17R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol](/img/structure/B14752169.png)
![(4Z)-2-anilino-4-[[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1H-imidazol-5-one](/img/structure/B14752181.png)
![Tricyclo[3.2.1.0~2,7~]octane](/img/structure/B14752187.png)
![Lys-[Des-Arg9]Bradykinin acetate](/img/structure/B14752191.png)
